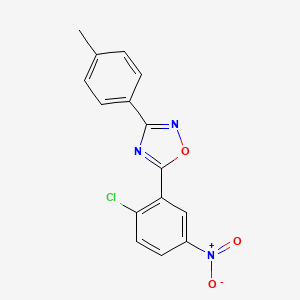
1,2-dimethyl-5-nitro-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
1,2-dimethyl-5-nitro-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research. It is a highly versatile compound that has various applications, including its use in organic synthesis, as a fluorescent probe, and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,2-dimethyl-5-nitro-1H-indole-3-carbaldehyde is not well understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes, which can lead to various physiological effects.
Biochemical and Physiological Effects:
1,2-dimethyl-5-nitro-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. It has been found to have antifungal and antibacterial properties, and it has also been shown to have potential anticancer activity. Additionally, this compound has been shown to inhibit the growth of certain parasites, making it a potential therapeutic agent for the treatment of parasitic infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1,2-dimethyl-5-nitro-1H-indole-3-carbaldehyde in lab experiments is its versatility. It can be used in a wide variety of experiments, including those related to organic synthesis, biochemistry, and pharmacology. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and proper safety precautions must be taken when working with this compound.
Orientations Futures
There are several future directions for research related to 1,2-dimethyl-5-nitro-1H-indole-3-carbaldehyde. One potential area of research is the development of new synthetic methods for this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in relation to its use in lab experiments.
In conclusion, 1,2-dimethyl-5-nitro-1H-indole-3-carbaldehyde is a highly versatile compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of new drugs and therapies for various diseases and infections.
Méthodes De Synthèse
The synthesis of 1,2-dimethyl-5-nitro-1H-indole-3-carbaldehyde is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Vilsmeier-Haack reaction. In this reaction, 1,2-dimethyl-1H-indole-3-carbaldehyde is treated with phosphoryl chloride and dimethylformamide to form the intermediate compound, which is then treated with nitric acid to yield 1,2-dimethyl-5-nitro-1H-indole-3-carbaldehyde.
Applications De Recherche Scientifique
1,2-dimethyl-5-nitro-1H-indole-3-carbaldehyde has various applications in scientific research. One of the primary uses of this compound is in organic synthesis. It is used as a starting material for the synthesis of various other compounds, including fluorescent probes, pharmaceuticals, and agrochemicals.
Propriétés
IUPAC Name |
1,2-dimethyl-5-nitroindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-10(6-14)9-5-8(13(15)16)3-4-11(9)12(7)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCJADLBZIAXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244681 | |
| Record name | 1,2-Dimethyl-5-nitro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3558-15-4 | |
| Record name | 1,2-Dimethyl-5-nitro-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-5-nitro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843554.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5843562.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5843564.png)

![1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5843587.png)

![ethyl [(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5843591.png)




![2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B5843637.png)